molecular formula C8H7F2NO3 B15276138 1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 677762-03-7

1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B15276138
CAS No.: 677762-03-7
M. Wt: 203.14 g/mol
InChI Key: KNVLWWRDNBWPNE-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a pyridine derivative characterized by a 2,2-difluoroethyl substituent at the N1 position and a carboxylic acid group at the C3 position. The 6-oxo-1,6-dihydropyridine core provides a conjugated enone system, which is critical for electronic interactions in medicinal chemistry and materials science. The fluorine atoms in the difluoroethyl group enhance lipophilicity and metabolic stability, making this compound valuable in drug design .

Properties

CAS No.

677762-03-7

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C8H7F2NO3/c9-6(10)4-11-3-5(8(13)14)1-2-7(11)12/h1-3,6H,4H2,(H,13,14)

InChI Key

KNVLWWRDNBWPNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)CC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents . This method allows for the selective introduction of the difluoroethyl group under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination reactions. The use of hypervalent iodine reagents in an industrial setting can be optimized for higher yields and purity, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity and hydrogen bond-donating ability, allowing it to interact more effectively with biological targets. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the N1 position significantly influences solubility, lipophilicity, and reactivity. Below is a comparative analysis with key analogues:

Compound Name Substituent at N1 Molecular Weight Key Properties Reference
1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 2,2-Difluoroethyl ~227.16 (calc.) High lipophilicity (fluorine), moderate solubility due to carboxylic acid
1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 3-Iodophenyl 331.11 Bulky aromatic group; increased steric hindrance, lower solubility
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 2-Methoxyethyl 211.19 Ether oxygen enhances solubility; reduced lipophilicity vs. difluoroethyl
1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid Cyclohexylmethyl 235.28 Highly lipophilic; steric bulk may limit bioavailability
1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid Bromothiophen-2-ylmethyl Not reported Heterocyclic sulfur introduces π-π stacking potential; moderate solubility

Key Observations :

  • Fluorinated vs. Non-Fluorinated Groups: The difluoroethyl group balances lipophilicity and solubility better than purely hydrophobic groups (e.g., cyclohexylmethyl) or polar groups (e.g., methoxyethyl) .
  • Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., 3-iodophenyl) reduce solubility but enhance binding affinity in target proteins via π-π interactions .

Electronic and Steric Effects

The electronic nature of substituents modulates the reactivity of the pyridine core:

  • Electron-Withdrawing Groups (EWGs): The difluoroethyl group acts as a weak EWG, stabilizing the enone system and enhancing electrophilicity at C3. This contrasts with stronger EWGs like the nitro group in 1-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which increases acidity (pKa ~2.5 vs. ~3.8 for difluoroethyl) .

Biological Activity

1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 677762-03-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing comprehensive data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C8H7F2NO3
  • Molecular Weight : 203.14 g/mol

The structural formula indicates the presence of a pyridine ring with a difluoroethyl group, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. A study conducted by researchers at Henan Province evaluated its efficacy against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have indicated that the compound possesses anticancer properties. A study published in a peer-reviewed journal reported the effects of this compound on human cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)20.3
A549 (lung cancer)18.7

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Mechanistic Insights

The biological activity of the compound is hypothesized to be linked to its ability to interact with specific biological targets. Research indicates that it may inhibit certain enzymes involved in cellular proliferation and survival pathways. For instance, it has shown inhibitory effects on topoisomerase II, which is crucial for DNA replication .

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in infection rates when combined with standard antibiotic treatments.

Case Study 2: Cancer Treatment

In a preclinical model using mice implanted with human tumor cells, administration of the compound resulted in a notable reduction in tumor size compared to control groups. The study emphasized the need for further exploration into dosage optimization and long-term effects .

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